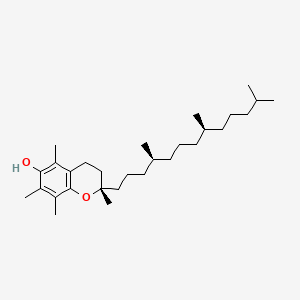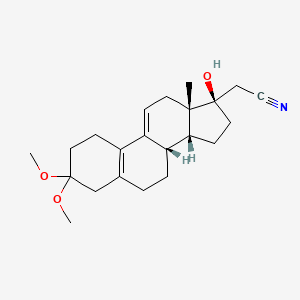
Dimethoxy Dienogest
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to dimethoxy groups often involves Diels-Alder reactions, a fundamental method in organic synthesis for creating complex molecules. For example, the total synthesis of epoxyquinols and related molecules demonstrates the use of Diels-Alder reactions with 2H-pyran derivatives, highlighting the versatility and efficiency of this method in constructing complex structures (Shoji et al., 2005; Li & Porco, 2005).
Molecular Structure Analysis
The analysis of molecular structures, especially for dimethoxy-containing compounds, can be complex due to their potential for various electronic and steric interactions. Studies on dimethoxy[2.n]metacyclophanes and similar molecules provide insights into the conformational preferences and structural characteristics of such compounds (Okada et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving dimethoxy compounds are diverse, including polyaddition reactions that offer novel polymer materials (Shi et al., 2016). These reactions expand the utility of dimethoxy groups in synthesizing materials with unique properties.
Physical Properties Analysis
The physical properties of dimethoxy compounds can vary widely depending on their structural context. For example, the study of dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones provides information on the crystal structure and physical characteristics of these compounds, which are essential for understanding their behavior and applications (Patel et al., 2022).
Chemical Properties Analysis
The chemical properties of compounds with dimethoxy groups are influenced by their molecular structure and the presence of other functional groups. The selective oxidation of methanol to dimethoxymethane, for example, illustrates the reactivity of dimethoxy compounds under specific conditions and the role of catalysts in directing these reactions (Fu & Shen, 2007).
Wissenschaftliche Forschungsanwendungen
Dienogest in Endometriosis Treatment
Dienogest is a synthetic oral progestogen used for treating endometriosis at a dosage of 2 mg/day. It is characterized by its high selectivity for progesterone receptors, strong progestational effects, and moderate antigonadotrophic effects, without androgenic, glucocorticoid, or mineralocorticoid activity. Clinical trials have shown Dienogest to be more effective than placebo in reducing pelvic pain associated with endometriosis and comparable to gonadotropin-releasing hormone (GnRH) agonists in terms of efficacy but with fewer hypoestrogenic effects. Long-term treatment with Dienogest has demonstrated sustained efficacy in managing endometriosis symptoms over more than a year, with a generally well-tolerated profile and high patient compliance rates due to predictable adverse effects (McCormack, 2010); (Schindler, 2011).
Progestin Therapy for Endometrial Cancer
Dienogest, as a fourth-generation progestin, has shown promise in the hormone therapy for endometriosis and is under investigation for its antitumor activity, particularly in endometrial cancer. It suppresses the proliferation of endometrial cancer-derived cell lines in vitro, indicating a potential for clinical application as a new drug for treating endometrial cancer (Banno et al., 2012).
Safety And Hazards
Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .
Zukünftige Richtungen
Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .
Eigenschaften
IUPAC Name |
2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQICJYXLKNOT-MXEMCNAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy Dienogest | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[3-2H]Glucose](/img/structure/B1146262.png)
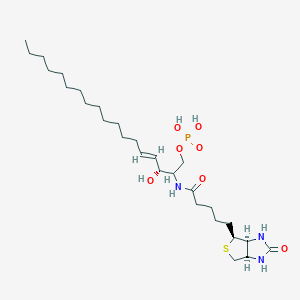

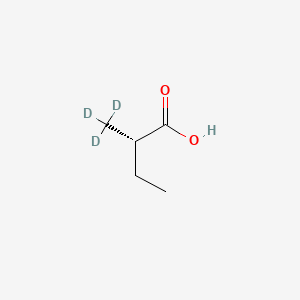
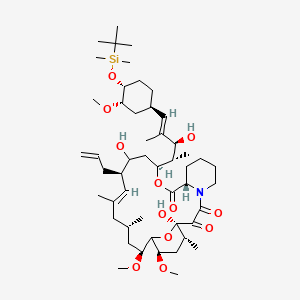
![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)
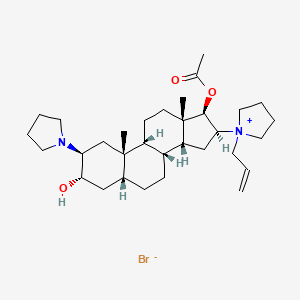
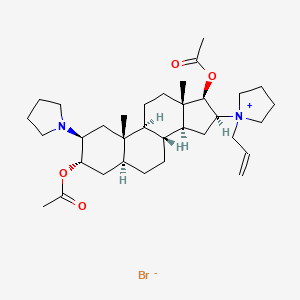
![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)
![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)
